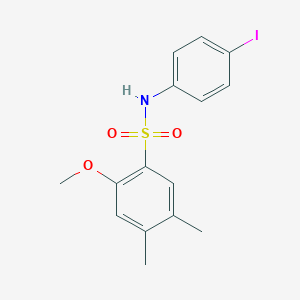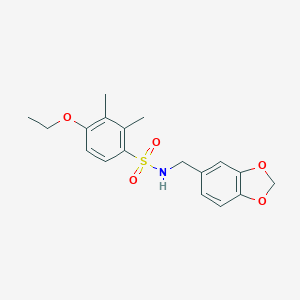
N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as IDM, is a chemical compound used in scientific research for its unique properties. It is a sulfonamide derivative that has been shown to have potential therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX is involved in regulating the pH of the tumor microenvironment, and its inhibition by this compound may lead to tumor cell death. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of CAIX and MMPs, as mentioned above. Physiologically, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-tumor effects by inhibiting cancer cell proliferation, migration, and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is its potential use in treating various diseases, as mentioned above. It is also relatively easy to synthesize, making it readily available for scientific research. However, one limitation of this compound is its potential toxicity, as with any chemical compound. It is important to use proper safety precautions when handling this compound in the lab.
Zukünftige Richtungen
There are many potential future directions for N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide research. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is its potential use in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a chemical compound with potential therapeutic effects in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in treating various diseases.
Synthesemethoden
N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-iodoaniline with 2,4,5-trimethylaniline to form the intermediate compound. This intermediate compound is then reacted with methanesulfonyl chloride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been studied in vitro and in vivo for its effects on cancer cell proliferation, migration, and invasion. It has also been studied for its effects on angiogenesis, which is the process of new blood vessel formation, and its potential use in treating diseases such as diabetic retinopathy and age-related macular degeneration.
Eigenschaften
Molekularformel |
C15H16INO3S |
|---|---|
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
N-(4-iodophenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16INO3S/c1-10-8-14(20-3)15(9-11(10)2)21(18,19)17-13-6-4-12(16)5-7-13/h4-9,17H,1-3H3 |
InChI-Schlüssel |
FDENFTJGUDMNDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)I)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288306.png)
![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)











